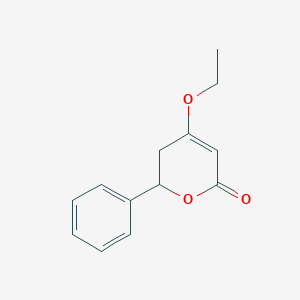
Acetophenone,2,2-bis(2-chloroethyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazones typically involves the reaction of hydrazine with aldehydes or ketones. For Acetophenone,2,2-bis(2-chloroethyl)hydrazone, the synthesis can be achieved by reacting acetophenone with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone.
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial processes include ethanol, methanol, and other organic solvents. The reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Acetophenone,2,2-bis(2-chloroethyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are hydrazine derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
科学研究应用
Acetophenone,2,2-bis(2-chloroethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research has shown that hydrazone derivatives have potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetophenone,2,2-bis(2-chloroethyl)hydrazone involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Hydrazones: Compounds such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol and other hydrazone derivatives.
Quinazolines: Compounds like quinazolin-4(3H)-ones, which have similar biological activities.
Uniqueness
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is unique due to its specific chemical structure, which includes the 2,2-bis(2-chloroethyl) substituent. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H16Cl2N2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-[(E)-1-phenylethylideneamino]ethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c1-11(12-5-3-2-4-6-12)15-16(9-7-13)10-8-14/h2-6H,7-10H2,1H3/b15-11+ |
InChI 键 |
MGMOZLMVTHGLLV-RVDMUPIBSA-N |
手性 SMILES |
C/C(=N\N(CCCl)CCCl)/C1=CC=CC=C1 |
规范 SMILES |
CC(=NN(CCCl)CCCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





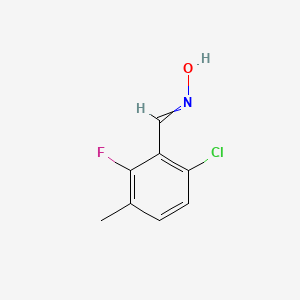

![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
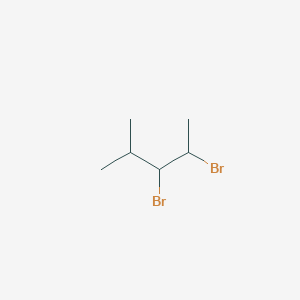

![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
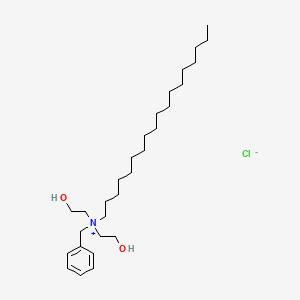
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
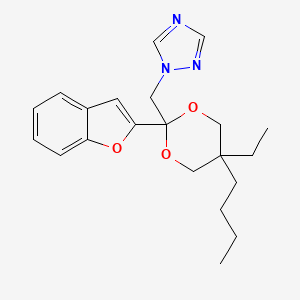
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
